molecular formula C6H15O3PS B046645 O,O,S-Triethyl thiophosphate CAS No. 1186-09-0

O,O,S-Triethyl thiophosphate

Cat. No. B046645
CAS RN: 1186-09-0
M. Wt: 198.22 g/mol
InChI Key: YEXTYUIZRKSYHA-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of thiophosphates involves multiple approaches, including the rearrangement of lithiated S-alkyl O,O-dialkyl thiophosphates to α-mercaptophosphonates, showcasing the scope and stereochemistry of thiophosphate-mercaptophosphonate rearrangement (Philippitsch & Hammerschmidt, 2011). Another method includes the synthesis from p-acetamidophenol and phosphorus thiochloride through esterification and hydrolysis, leading to tris(4-maleoylaminophenyl)thiophosphate with a significant yield (Wang Feng-yun, 2010).

Molecular Structure Analysis The crystal and molecular structure of thiophosphates, such as tris(2,6-dichlorophenyl)thiophosphate, reveals a distorted tetrahedral environment around the phosphorus atom, bonded to three oxygen atoms and one sulfur atom (Yilmaz & Odabaşoǧlu, 1998).

Chemical Reactions and Properties Thiophosphates engage in various chemical reactions, including N-H...S and N-H...π interactions, which are evaluated through experimental and theoretical studies to assess their hydrogen bond strengths (Farkhani et al., 2018).

Physical Properties Analysis Studies on actinide thiophosphates like SrU(PS4)2, BaU(PS4)2, and SrTh(PS4)2 provide insights into their crystal structures, optical properties, and theoretical electronic structures, indicating their potential for diverse applications due to their unique physical properties (Mesbah et al., 2015).

Chemical Properties Analysis The synthesis of thiophosphates from thiols and phosphonates under mild conditions without the need for a base, showcases their broad functional group compatibility and the efficiency of these synthesis methods in producing thiophosphates with varied chemical properties (Liu & Lee, 2014).

Scientific Research Applications

  • Crystal Structure Analysis : Tris(2,6-dichlorophenyl)thiophosphate, a compound related to O,O,S-Triethyl thiophosphate, crystallizes in a monoclinic system, revealing a phosphorus atom bound to three oxygen atoms and one sulfur atom in a distorted tetrahedron environment (Yilmaz & Odabaşoǧlu, 1998).

  • Surface Reactivity and Tribology : Tributyl thiophosphate forms an organic layer on iron surfaces at high temperatures, leading to the formation of iron polyphosphate and sulfate. This involves P-O bond scission (Rossi et al., 2006).

  • Inhibition and Substrate Activity in Biochemistry : (S)-isoprenoid thiodiphosphates, similar in structure to O,O,S-Triethyl thiophosphate, can be used as substrates and inhibitors for avian farnesyl diphosphate synthase, with GSPP being a particularly effective inhibitor (Phan & Poulter, 2001).

  • Organic Synthesis : Thiobenzophenone reacts with trialkyl and triaryl phosphites to produce trialkyl thiophosphate (Ogata, Yamashita, & Mizutani, 1974).

  • Synthesis of Compounds : The thiophosphate-mercaptophosphonate rearrangement can produce dipole-stabilized carbanions, allowing for the synthesis of a wide range of compounds with high specific activity (Philippitsch & Hammerschmidt, 2011).

  • Lubricant Additives : Phosphate esters and thiophosphate esters, like O,O,S-Triethyl thiophosphate, effectively reduce wear and extreme pressure in lubricants, benefiting various iron and steel-based bearing materials (Johnson & Hils, 2013).

  • Insecticidal Activity : O-substituted aryl-O-methyl-O-propargyl thiophosphates show excellent insecticidal activity against aphids, with some compounds showing nearly 100% activity at very low dosages (Feng, 2002).

  • Chemical Complexes : Thiophosphate adducts with metal perchlorates are stable and well-defined, containing both PS sulfur-bonded triethyl and hard metal ions (Mikulski et al., 1981).

  • Optoelectronic Applications : Metal thiophosphates show promising potential for p-type transparent conductors, photovoltaic absorbers, and single visible-light-driven photocatalysts for water splitting (Han & Ebert, 2021).

  • Environmental Applications : Ultrasonic irradiation effectively decomposes parathion, a thiophosphate, in aqueous solution, reducing its toxic metabolite paraoxon and reducing its environmental impact (Kotronarou, Mills, & Hoffmann, 1992).

properties

IUPAC Name

1-[ethoxy(ethylsulfanyl)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O3PS/c1-4-8-10(7,9-5-2)11-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXTYUIZRKSYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073253
Record name O,O,S-Triethyl thiophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O,O,S-Triethyl thiophosphate

CAS RN

1186-09-0
Record name Phosphorothioic acid, O,O,S-triethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,O,S-Triethyl phosphorothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001186090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O,S-Triethyl thiophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4073253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CY Mok, P Marriott, KL Ong, GN Yeo - Bulletin of environmental …, 1987 - Springer
MATERIALS AND METHODS Parathion and paraoxon (both of purity> 99.9%) were obtained from the Riedl-de-Haen Company and were used without further purification. Triethyl …
Number of citations: 7 link.springer.com
J Kjølholt - Journal of Chromatography A, 1985 - Elsevier
A multi-residue method for the determination of a series of organophosphorus compounds in soils and sediments is presented. Homogenized samples are subjected to Soxhlet …
Number of citations: 32 www.sciencedirect.com
P Dureja, S Walia, J Kumar - Pesticide Research Journal, 1990 - indianjournals.com
I he field of pesticide photochemistry especially the, study of organophosphorus compounds||\has developed dnly in recent years. In this article, a review of the work published so far on …
Number of citations: 2 www.indianjournals.com
FF Santos, L Martin-Neto… - … Science and Health …, 2005 - Taylor & Francis

This paper reports the effect of ultraviolet radiation on the degradation of pesticide ethyl parathion in the presence of humic acids. Ethyl parathion was completely degraded in 300 …

Number of citations: 7 www.tandfonline.com
M Segal-Rosenheimer, Y Dubowski - Journal of Photochemistry and …, 2010 - Elsevier
The present study focuses on the photodegradation of methyl-parathion thin films, an organophosphate insecticide, under different atmospheric conditions. The latter include …
Number of citations: 12 www.sciencedirect.com
NR Das, SN Bhattacharyya - Talanta, 1976 - Elsevier
Liquid-liquid extraction, in favourable circumstances, combines a high degree of selectivity with the ability to concentrate minute amounts of material and to segregate the minor from the …
Number of citations: 59 www.sciencedirect.com
CL Yaws, P Banadur - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results for the enthalpy of vaporization at the boiling point for organic compounds in tabular form. The tabulation is arranged by carbon …
Number of citations: 3 www.sciencedirect.com
J Dykyj, J Svoboda, RC Wilhoit, M Frenkel… - Vapor Pressure and …, 1999 - Springer
This document is part of Subvolume A ‘Vapor Pressure and Antoine Constants for Hydrocarbons, and S, Se, Te, and Halogen Containing Organic Compounds’ of Volume 20 ‘Vapor …
Number of citations: 0 link.springer.com

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